molecular formula C10H16N2O2 B13895126 Methyl 3-(1-propylimidazol-4-yl)propanoate

Methyl 3-(1-propylimidazol-4-yl)propanoate

Cat. No.: B13895126
M. Wt: 196.25 g/mol
InChI Key: INEPILFTJQGLLN-UHFFFAOYSA-N
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Description

Methyl 3-(1-propylimidazol-4-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-propylimidazol-4-yl)propanoate typically involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method allows for the rapid formation of the desired imidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-propylimidazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different imidazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .

Scientific Research Applications

Methyl 3-(1-propylimidazol-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-propylimidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl 3-(1H-imidazol-4-yl)propanoate
  • Methyl 3-(4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propanoate

Comparison: Methyl 3-(1-propylimidazol-4-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

methyl 3-(1-propylimidazol-4-yl)propanoate

InChI

InChI=1S/C10H16N2O2/c1-3-6-12-7-9(11-8-12)4-5-10(13)14-2/h7-8H,3-6H2,1-2H3

InChI Key

INEPILFTJQGLLN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=C1)CCC(=O)OC

Origin of Product

United States

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